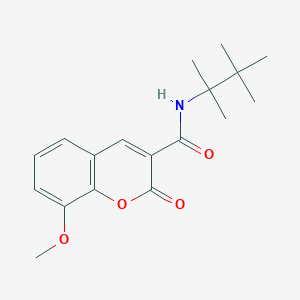

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide is a chemical compound with potential therapeutic and industrial applications. This compound belongs to the chromene family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects .

Vorbereitungsmethoden

The synthesis of 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide typically involves several stepsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical research.

Medicine: Its anticancer, anti-inflammatory, and antimicrobial properties are of particular interest for developing new therapeutic agents.

Industry: The compound’s stability and reactivity make it useful in material science and industrial processes.

Wirkmechanismus

The mechanism of action of 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide involves its interaction with molecular targets such as DNA and enzymes. It binds to the DNA minor groove, affecting the replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide include other chromene derivatives such as:

8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene: Known for its anticancer activity.

2H-chromene-3-carboxamide derivatives: Studied for their anti-inflammatory and antimicrobial properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity

Biologische Aktivität

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide is a synthetic compound derived from chromene, a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene backbone with methoxy and carboxamide functional groups, contributing to its biological activity. The chemical formula is C15H19N1O4.

Antioxidant Activity

Research indicates that compounds with chromene structures exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which can neutralize free radicals in biological systems. A study demonstrated that derivatives of chromene showed improved radical scavenging activity compared to their non-methoxylated counterparts.

Anticancer Properties

Several studies have highlighted the anticancer potential of chromene derivatives. This compound has been evaluated for its effects on various cancer cell lines. It was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspases |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes involved in cancer progression, such as topoisomerases and kinases.

- Modulation of Signaling Pathways : It affects key signaling pathways like PI3K/Akt and MAPK pathways, which are crucial in regulating cell growth and survival.

- Gene Expression Alteration : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

A notable case study involved the administration of the compound in murine models with induced tumors. The results indicated a significant reduction in tumor size and weight compared to control groups. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues .

Safety and Toxicology

Toxicological assessments are essential for evaluating the safety profile of any new compound. Preliminary studies suggest that this compound exhibits low toxicity at therapeutic doses. However, further investigations are required to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-17(2,3)18(4,5)19-15(20)12-10-11-8-7-9-13(22-6)14(11)23-16(12)21/h7-10H,1-6H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBJZDNMZRPBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.